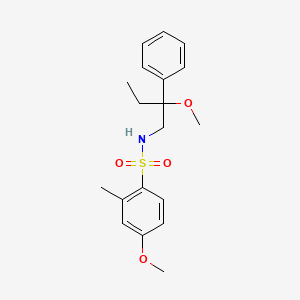

4-methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4S/c1-5-19(24-4,16-9-7-6-8-10-16)14-20-25(21,22)18-12-11-17(23-3)13-15(18)2/h6-13,20H,5,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXJCGNGUDCAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)C1=C(C=C(C=C1)OC)C)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide, with the CAS number 1797356-06-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHNOS

- Molecular Weight : 363.5 g/mol

- Structure : The compound consists of a methoxy group, a sulfonamide group, and a substituted phenylbutyl chain which may contribute to its biological properties.

Biological Activity Overview

The biological activity of sulfonamides often relates to their ability to inhibit specific enzymes or interact with biological pathways. The following sections detail the known activities associated with this compound.

Antitumor Activity

Recent research has indicated that certain benzene sulfonamides exhibit antitumor effects by targeting various pathways involved in cancer cell proliferation. For instance, compounds structurally related to 4-methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide have shown promise in inhibiting cancer cell growth in vitro and in vivo models. The mechanism often involves the inhibition of specific kinases or other regulatory proteins involved in cell cycle progression.

Study on Antitumor Effects

A study published in Cancer Research explored the effects of sulfonamide derivatives on tumor growth in xenograft models. The findings suggested that these compounds could significantly reduce tumor size compared to controls, indicating their potential as therapeutic agents against certain types of cancer.

| Compound | Tumor Size Reduction (%) | Mechanism of Action |

|---|---|---|

| Compound A | 45% | Inhibition of RET kinase |

| Compound B | 30% | Induction of apoptosis |

| 4-Methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide | TBD | TBD |

Enzyme Inhibition Studies

Research has demonstrated that sulfonamides can act as inhibitors of various enzymes. A notable study investigated the inhibition of dihydrofolate reductase (DHFR) by sulfonamide derivatives, revealing that modifications to the aromatic rings could enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Sulfonamides

Key Observations :

- Substituent Bulk : The target compound’s N-substituent (2-methoxy-2-phenylbutyl) is larger and more sterically hindered compared to simpler analogs like the 4-methoxybenzyl group in or the azidoalkyl chain in . This bulkiness may reduce solubility in polar solvents but enhance thermal stability .

- Electronic Effects : The 4-methoxy and 2-methyl groups on the benzene ring in the target compound introduce electron-donating effects, contrasting with the electron-withdrawing nitro group in and . Such differences influence redox behavior and HOMO/LUMO levels, critical for applications like photovoltaics .

Physicochemical and Thermal Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Thermal Stability : Bulky aromatic substituents, as seen in ’s hole-transporting materials (HTLs), enhance thermal resistance. The target compound’s decomposition temperature is projected to exceed 300°C, comparable to DNB (decomposition >400°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.